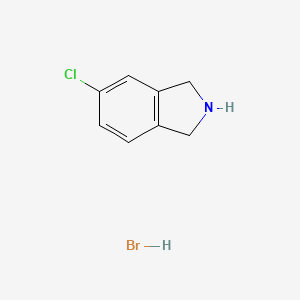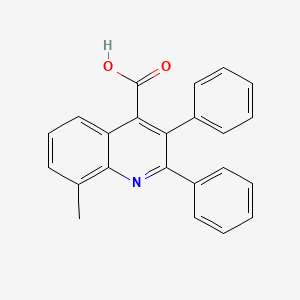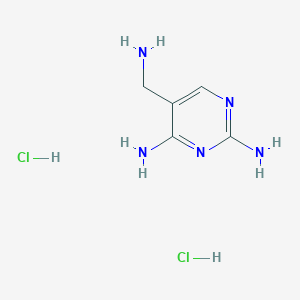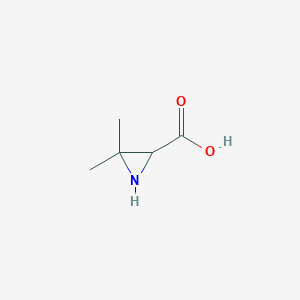
3,3-Dimethylaziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylaziridine-2-carboxylic acid is a non-proteinogenic amino acid and an aziridine. It is a naturally occurring compound found in certain mushrooms, such as Pleurocybella porrigens (angel wing). This compound has been associated with mushroom poisoning in the past .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a derivative of serine methyl ester.
Protection: The hydroxy and amino groups are protected using appropriate protecting groups.
Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.
Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.
Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.
Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.
Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.
Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.
Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).
Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: TEMPO, sodium chlorite, and diacetoxyiodobenzene are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylaziridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as protein disulfide isomerase (PDI) inhibitors, which could have implications in cancer treatment.
Synthetic Chemistry: Due to its high reactivity, the compound is used as a synthetic substrate for creating various amino acids and heterocyclic compounds.
Biological Studies: The compound’s presence in mushrooms and its associated toxicity have made it a subject of interest in toxicology studies.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: This compound shares the aziridine ring structure and is also reactive towards nucleophiles.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential anticancer properties.
Uniqueness: 3,3-Dimethylaziridine-2-carboxylic acid is unique due to its specific structure, which includes two methyl groups at the 3-position.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
3,3-dimethylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |
InChI-Schlüssel |
LQNRQHXPYZSWHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)


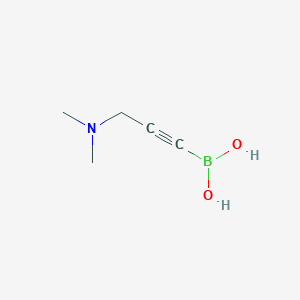

![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
